molecular formula C7H7N3 B083409 1-Methylbenzotriazole CAS No. 13351-73-0

1-Methylbenzotriazole

Cat. No.: B083409
CAS No.: 13351-73-0
M. Wt: 133.15 g/mol
InChI Key: HXQHRUJXQJEGER-UHFFFAOYSA-N
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Description

1-Methylbenzotriazole is a heterocyclic compound that belongs to the benzotriazole family. It is characterized by a benzene ring fused with a triazole ring, where a methyl group is attached to the nitrogen atom at position 1 of the triazole ring. This compound is known for its versatility and has been widely studied for its coordination chemistry, physical properties, and applications in various fields .

Mechanism of Action

Target of Action

1-Methylbenzotriazole (also known as tolyltriazole) primarily targets metals in various environments, acting as a corrosion inhibitor . It effectively prevents the corrosion of many metals in acidic and saline aqueous solutions . The compound is particularly effective at preventing corrosion of brass in saline (NaCl) solutions .

Mode of Action

This compound interacts with its targets (metals) by forming a protective layer on the metal surface, which inhibits the electrochemical reactions that cause corrosion . This interaction results in a significant reduction in the rate of metal corrosion, prolonging the lifespan of metal components in various applications .

Biochemical Pathways

For instance, benzotriazole derivatives have been found to bind with enzymes and receptors in biological systems . These diverse non-covalent interactions endow benzotriazole derivatives with a broad spectrum of biological properties .

Pharmacokinetics

It is known to be persistent in the environment due to its poor biodegradability . This persistence suggests that if it were to enter a biological system, it might also exhibit a long half-life.

Result of Action

The primary result of this compound’s action is the effective inhibition of metal corrosion. This has a significant impact on the longevity and reliability of metal components in various industrial applications and consumer products . In biological systems, benzotriazole derivatives have exhibited properties in medicinal chemistry including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities .

Action Environment

The action of this compound is influenced by environmental factors such as pH and salinity. It is most effective in acidic and saline aqueous solutions . Additionally, it has been found to be recalcitrant in the environment, with high persistence and poor removal efficiencies in conventional water treatment facilities . This suggests that environmental factors play a significant role in the compound’s action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methylbenzotriazole can be synthesized through several methods. One common method involves the reaction of benzotriazole with methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent such as dimethylformamide or acetonitrile at elevated temperatures .

Industrial Production Methods

In industrial settings, the preparation of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

1-Methylbenzotriazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Methylbenzotriazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methylbenzotriazole is unique due to its specific substitution pattern, which influences its chemical reactivity and coordination behavior. The presence of the methyl group at position 1 enhances its stability and alters its electronic properties compared to benzotriazole and other methyl-substituted derivatives .

Properties

IUPAC Name

1-methylbenzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-10-7-5-3-2-4-6(7)8-9-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXQHRUJXQJEGER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40158150
Record name 1H-Benzotriazole, 1-methyl-
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Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13351-73-0
Record name 1-Methylbenzotriazole
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Record name 1-Methylbenzotriazole
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-METHYLBENZOTRIAZOLE
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Record name 1H-Benzotriazole, 1-methyl-
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Record name 1-Methylbenzotriazole
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Synthesis routes and methods I

Procedure details

Benzotriazole free base (from above; 155 mg, 0.36 mmol) in CH2Cl2 (2.5 mL) was treated while stirring with etheral diazomethane (2-10 eq.). After about 2 h (10-20° C.) the solvent and excess diazomethane were removed in vacuo and the residue was chromatographed on silica (Chromatotron; 1% conc. NH4OH; 1.5% MeOH, 97.5% (CHCl3)) to afford (36%; 57 mg) 2-N-methyl benzotriazole derivative (Example 169) and (15%; 24 mg) 3-N-methyl benzotriazole (Example 168).
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Synthesis routes and methods II

Procedure details

To a stirred solution of 28.4 parts of 1H-1,2,4-triazole in 135 parts of N,N-dimethylformamide were added 11.4 parts of a sodium hydride dispersion 80% under nitrogen atmosphere. After stirring for 1 hour at room temperature, a solution of 40 parts of 6-[chloro(4-chlorophenyl)-methyl]-1-methyl-1H-benzotriazole in 90 parts of N,N-dimethylformamide was added to the mixture. The whole was stirred for 1 hour at 60° C. The reaction mixture was diluted with 50 parts of water and the whole was evaporated. The residue was extracted with ethyl acetate. The extract was washed with water, dried, filtered and evaporated. The residue was purified by column chromatography over silica gel using a mixture of dichloromethane and methanol (99:1 by volume) as eluent. The pure fractions were collected and the eluent was evaporated. The residue was crystallized from a mixture of 2-propanone and 1,1'-oxybisethane. The product was filtered off and dried, yielding 13 parts (29.2%) of 6-[(4-chlorophenyl)-1H-1,2,4-triazol-1-yl)methyl]-1-methyl-1H-benzotriazole; mp. 178.9° C. (compound 64).
[Compound]
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28.4
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[Compound]
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40
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6-[chloro(4-chlorophenyl)-methyl]-1-methyl-1H-benzotriazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 1-methylbenzotriazole (Mebta) interact with metals at a molecular level, and what are the structural implications?

A1: Mebta primarily acts as a monodentate ligand, coordinating to metal ions through the nitrogen atom at position 3 of the azole ring. [, , ] This interaction leads to the formation of diverse metal complexes, ranging from mononuclear to polynuclear structures, with various geometries such as tetrahedral, square planar, and octahedral, depending on the metal ion and other ligands present. [, , , , , , ]

Q2: What makes this compound a molecule of interest in corrosion inhibition, particularly for metals like copper, zinc, and iron?

A2: Mebta's ability to form stable coordination complexes with various metals makes it a potential corrosion inhibitor. [, , ] While the exact mechanism of corrosion inhibition is still under investigation, the formation of surface-bound metal-Mebta complexes is believed to create a protective layer that hinders the interaction of the metal with corrosive agents. [, , ] Research suggests that simple N-substitution with groups lacking donor atoms might not lead to effective corrosion inhibitors due to the inability to form polymeric species on the metal surface. []

Q3: How does the structure of this compound influence its ability to form coordination complexes?

A3: The nitrogen atom at position 3 of the azole ring in Mebta acts as the primary donor site for metal coordination. [, , ] The methyl group at position 1 does not directly participate in coordination but can influence the steric environment around the donor nitrogen, impacting the geometry and stability of the resulting complexes. [, ]

Q4: What spectroscopic techniques are typically used to characterize this compound and its metal complexes?

A4: Various spectroscopic methods are employed to characterize Mebta and its complexes. These include:

  • Infrared (IR) Spectroscopy: Provides information about the functional groups present and the coordination modes of the ligands. [, , , , ]
  • Raman Spectroscopy: Complements IR data and can offer additional insights into the vibrational modes of the molecules. []
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for determining the solution-state structures of the complexes and studying ligand exchange processes. [, , ]
  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the molecule and can be used to study the ligand field strength in metal complexes. [, ]

Q5: Can iron(III) complexes with benzotriazole derivatives, such as those described in the provided research, act as catalysts?

A5: Yes, research suggests that certain iron(III) complexes with benzotriazole derivatives, specifically those incorporating this compound or 5-chlorobenzotriazole, exhibit catalytic activity in alkane and alkene oxidation reactions utilizing hydrogen peroxide as the oxidant. []

Q6: How is computational chemistry utilized in understanding the properties and behavior of this compound?

A6: Computational methods such as Density Functional Theory (DFT) and ab initio calculations are employed to investigate the electronic structure, reactivity, and spectroscopic properties of Mebta and its derivatives. [, ] These calculations help interpret experimental data and provide insights into the stability and reactivity of different tautomers and the influence of substituents on the molecule's properties.

Q7: Has any research explored the structure-activity relationship (SAR) of this compound and its analogs?

A7: While the provided research primarily focuses on Mebta itself, some studies explore the impact of substituents on benzotriazole's properties. For instance, comparing this compound to 5-chlorobenzotriazole in terms of their complexation behavior with iron(III) provides insights into how substituents can influence the stability and reactivity of the resulting complexes. [] Similarly, investigations on the stability and tautomerism of benzotriazole derivatives contribute to understanding the SAR within this class of compounds. []

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